molecular formula C11H9FO2 B8809931 Ethyl 3-(2-fluorophenyl)prop-2-ynoate CAS No. 58686-74-1

Ethyl 3-(2-fluorophenyl)prop-2-ynoate

Cat. No.: B8809931
CAS No.: 58686-74-1
M. Wt: 192.19 g/mol
InChI Key: DKOTWOAQTFIQGP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)prop-2-ynoate is an alkyne-containing ester with the molecular formula C₁₁H₉FO₂. The compound features a propiolate ester backbone (prop-2-ynoate) substituted at the β-position with a 2-fluorophenyl group. Its structure combines the electron-withdrawing fluorine atom at the ortho position of the aromatic ring with the reactive triple bond, making it a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles or pharmaceuticals.

Properties

CAS No.

58686-74-1

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H9FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2H2,1H3

InChI Key

DKOTWOAQTFIQGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)prop-2-ynoate (CAS: Not specified)

  • Structure : A para-methoxy substituent replaces the ortho-fluorine.
  • Applications: Used as a precursor for bioactive propenoates and acrylamides .

Methyl 3-(4-chlorophenyl)prop-2-ynoate (CAS: 7515-18-6)

  • Structure : Chlorine substituent at the para position; methyl ester instead of ethyl.
  • Physical Properties : Lower molecular weight (C₁₀H₇ClO₂, 194.6 g/mol) compared to the target compound (207.2 g/mol). Methyl esters generally exhibit higher volatility than ethyl esters.
  • Synthetic Utility: Demonstrates 82% yield in Sonogashira-like reactions, suggesting similar efficiency for halogenated aryl substrates .

Ethyl 3-(m-tolyl)prop-2-ynoate (CAS: 7515-23-3)

  • Structure : Meta-methyl substituent on the phenyl ring.
  • Steric Effects : The methyl group introduces steric hindrance, which may slow down nucleophilic attacks at the triple bond compared to the smaller fluorine atom in the ortho position .

Functional Group Variations

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate (CAS: 18861-57-9)

  • Structure: Replaces the triple bond with a double bond (propenoate) and adds a cyano group at the α-position.
  • Reactivity: The cyano group enhances electrophilicity, making this compound more reactive in Michael additions or cyclocondensations. The double bond allows for stereoselective transformations (e.g., E/Z isomerism) absent in the triple-bonded target compound .

Ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate (CAS: Not specified)

  • Structure: Incorporates a ketone (3-oxo) and cyanomethyl group.
  • Applications: Used in pyrrole annulation reactions, highlighting how additional functional groups (e.g., ketones) expand synthetic utility compared to simpler alkynoates .

Ester Group Modifications

Methyl 3-(4-chlorophenyl)prop-2-ynoate vs. Ethyl 3-(2-fluorophenyl)prop-2-ynoate

  • Solubility : Methyl esters (e.g., C₁₀H₇ClO₂) are less lipophilic than ethyl esters, affecting solubility in organic solvents.
  • Synthetic Flexibility : Ethyl esters are often preferred in multi-step syntheses due to easier hydrolysis under basic conditions .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bond Type Notable Applications References
This compound C₁₁H₉FO₂ 207.2 2-Fluorophenyl Triple Fluorinated heterocycle synthesis
Ethyl 3-(4-methoxyphenyl)prop-2-ynoate C₁₂H₁₂O₃ 204.2 4-Methoxyphenyl Triple Propenoate intermediates
Methyl 3-(4-chlorophenyl)prop-2-ynoate C₁₀H₇ClO₂ 194.6 4-Chlorophenyl Triple High-yield coupling reactions
Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate C₁₂H₁₀FNO₂ 243.2 4-Fluorophenyl, cyano Double Stereoselective synthesis

Research Findings and Trends

  • Substituent Position : Ortho-fluorine in the target compound induces steric and electronic effects distinct from para-substituted analogs, influencing regioselectivity in cross-coupling reactions .
  • Triple vs. Double Bonds: Prop-2-ynoates exhibit higher reactivity in cycloadditions compared to propenoates, but propenoates enable geometric isomerism for controlled stereochemistry .
  • Safety and Handling: Limited toxicological data are available for alkynoates, but analogous compounds (e.g., ethyl 3-(2-chlorophenyl)-2-phenylpropanoate) recommend stringent respiratory and dermal protection during handling .

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